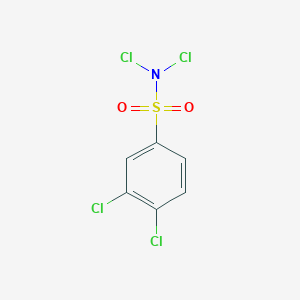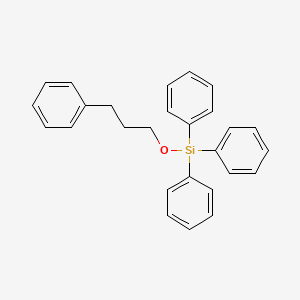
Triphenyl(3-phenylpropoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl(3-phenylpropoxy)silane is an organosilicon compound with the molecular formula C27H26OSi. It is characterized by a silicon atom bonded to three phenyl groups and one 3-phenylpropoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triphenyl(3-phenylpropoxy)silane can be synthesized through the reaction of triphenylsilanol with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
These methods often include the use of continuous flow reactors to ensure efficient mixing and reaction control .
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl(3-phenylpropoxy)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Triphenyl(3-phenylpropoxy)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a component in pharmaceuticals, particularly in the development of silicon-based drugs.
Mecanismo De Acción
The mechanism by which triphenyl(3-phenylpropoxy)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. These interactions are crucial in applications such as catalysis and materials science .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylsilane: Similar in structure but lacks the 3-phenylpropoxy group.
Diphenylsilane: Contains two phenyl groups instead of three.
Phenylsilane: Contains only one phenyl group.
Uniqueness
Triphenyl(3-phenylpropoxy)silane is unique due to the presence of the 3-phenylpropoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Propiedades
Número CAS |
634197-79-8 |
|---|---|
Fórmula molecular |
C27H26OSi |
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
triphenyl(3-phenylpropoxy)silane |
InChI |
InChI=1S/C27H26OSi/c1-5-14-24(15-6-1)16-13-23-28-29(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27/h1-12,14-15,17-22H,13,16,23H2 |
Clave InChI |
LHSNOLLBIGRJQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



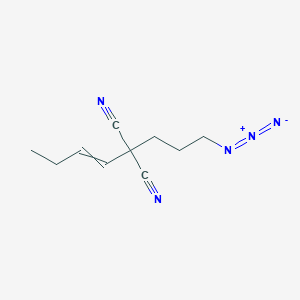
![4-Methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12600657.png)

![3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile](/img/structure/B12600675.png)
![4-Chloro-3-{[(pyridin-2-yl)oxy]methyl}aniline](/img/structure/B12600684.png)
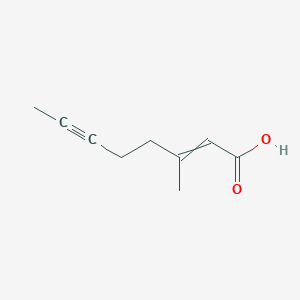

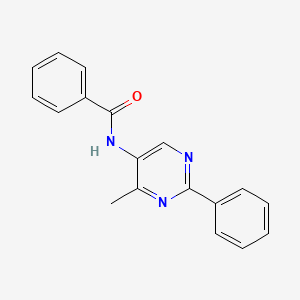
![2-([1,1'-Biphenyl]-2-yl)-4-methyl-1,3-thiazole](/img/structure/B12600727.png)



